
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide, also known as CDPAC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CDPAC is a member of the acetamide family and has a molecular formula of C17H19ClN2O3.
作用機序
The mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cell growth and survival. 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell proliferation and survival. Additionally, 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has been shown to induce cell cycle arrest and apoptosis, which leads to the death of cancer cells. In neurological disorders, 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has been shown to protect neurons from oxidative stress and inflammation, which can lead to cell death. In cardiovascular diseases, 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has been shown to reduce oxidative stress and inflammation, which can lead to atherosclerosis and heart disease.
実験室実験の利点と制限
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has several advantages for lab experiments, including its high purity and stability. Additionally, 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide is relatively easy to synthesize and can be produced in large quantities. However, one limitation of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in certain diseases.
将来の方向性
There are several future directions for research on 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide. One area of interest is the development of novel drug delivery systems to improve the bioavailability and efficacy of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide. Additionally, more research is needed to understand the mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide and its potential therapeutic applications in other diseases. Finally, more studies are needed to evaluate the safety and toxicity of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide in animal models and humans.
合成法
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide can be synthesized through a multi-step process starting from 3,4-dimethoxybenzaldehyde and pyridine-3-carboxaldehyde. The synthesis involves the formation of an intermediate compound, which is then reacted with chloroacetyl chloride to produce the final product.
科学的研究の応用
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has been shown to inhibit the growth of certain types of cancer cells, including breast cancer and lung cancer cells. In neurological disorders, 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has been studied for its potential use in treating Parkinson's disease and Alzheimer's disease. In cardiovascular diseases, 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide has been shown to have a protective effect on the heart by reducing oxidative stress and inflammation.
特性
IUPAC Name |
2-chloro-N-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-21-14-6-5-13(8-15(14)22-2)19(16(20)9-17)11-12-4-3-7-18-10-12/h3-8,10H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMQXPKOFKLZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2=CN=CC=C2)C(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416827 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

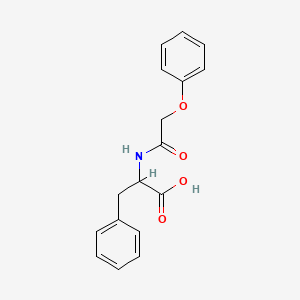
![N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2841959.png)
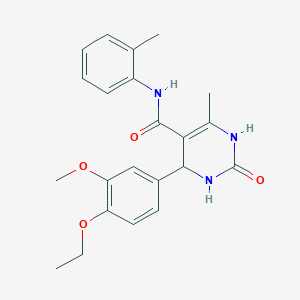
![4-(4-methylphenyl)-3-[[4-(trifluoromethoxy)phenoxy]methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2841965.png)



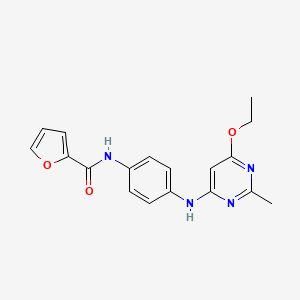

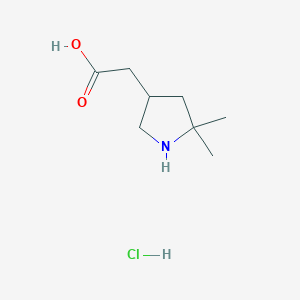

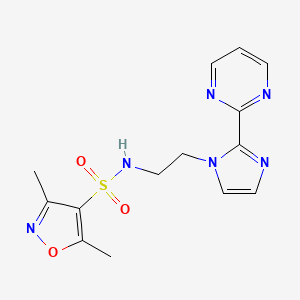
![N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B2841976.png)
![4-[(E)-2-[3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl]ethenyl]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2841977.png)